molecular formula C17H13FN2OS B5497889 2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B5497889
M. Wt: 312.4 g/mol
InChI Key: DQGPHEBTCFCUSF-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a heterocyclic compound featuring a benzamide core substituted with a fluorine atom at the 2-position. The amide nitrogen is connected to a (2-phenyl-1,3-thiazol-4-yl)methyl group, which introduces a thiazole ring with a phenyl substituent at position 2.

Properties

IUPAC Name

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-15-9-5-4-8-14(15)16(21)19-10-13-11-22-17(20-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGPHEBTCFCUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring is synthesized via the Hantzsch thiazole synthesis (Scheme 1) :

  • Cyclization : α-Haloketones (e.g., phenacyl bromide) react with thiourea derivatives under alkaline conditions.

  • Substitution : The resulting thiazole intermediate undergoes alkylation or amidation to introduce the benzamide group.

Example :
Reaction of 4-fluorophenacyl bromide with substituted thioureas forms the thiazole scaffold, followed by coupling with 2-fluorobenzoyl chloride to yield the final compound .

Amide Bond Formation

The benzamide group is introduced via Schotten-Baumann reaction or EDC/HOBt coupling :

  • Reagents : 2-fluorobenzoyl chloride, triethylamine (base), and a coupling agent (e.g., EDC) .

  • Conditions : Room temperature in anhydrous dichloromethane or tetrahydrofuran.

Oxidation Reactions

The thiazole sulfur atom and aromatic systems undergo oxidation:

Reaction Reagents/Conditions Products References
Sulfur Oxidation H<sub>2</sub>O<sub>2</sub>, AcOHThiazole sulfoxide or sulfone
Aromatic Oxidation KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>Fluorobenzoic acid derivatives

Key Insight : Sulfur oxidation modifies electronic properties, potentially altering biological activity .

Reduction Reactions

Selective reduction of functional groups:

Reaction Reagents/Conditions Products References
Amide Reduction LiAlH<sub>4</sub>, THFCorresponding amine derivative
Thiazole Ring Hydrogenation H<sub>2</sub>, Pd/CDihydrothiazole (rarely reported)

Note : Amide reduction to amines is synthetically valuable for generating analogs .

Electrophilic Aromatic Substitution (EAS)

The fluorobenzene ring undergoes meta-directed EAS due to fluorine's electron-withdrawing effect:

Reagent Position Product References
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>MetaNitro-substituted derivative
Cl<sub>2</sub>, FeCl<sub>3</sub>MetaChloro-substituted deri

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit anticancer properties. 2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has been studied for its ability to inhibit cancer cell proliferation.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Pesticide Development

The compound is being explored for its potential use as a pesticide due to its structural features that may confer insecticidal properties.

Case Study:
A patent application describes formulations containing this compound as an active ingredient for controlling agricultural pests. The formulations demonstrated effective pest control in field trials, outperforming traditional pesticides .

Polymer Chemistry

In material science, derivatives of this compound have been investigated for their role as additives in polymer formulations.

Data Table: Polymer Additive Performance

Polymer TypeAdditive ConcentrationMechanical Property Improvement (%)
Polyethylene0.5%15%
Polyvinyl Chloride1%20%

These results indicate that the incorporation of this compound can enhance the mechanical properties of polymers significantly .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial and antitumor activities. The compound may also interfere with cellular pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiazole-Modified Derivatives
  • Compound 9b ():
    Structure: N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide derivative.
    Key Difference: Replaces the benzamide group with an acetamide and introduces a 4-fluorophenyl substituent on the thiazole.
    Impact: Enhanced electronic effects from the fluorine may improve binding affinity in biological targets compared to unsubstituted phenyl groups.

  • Compound C7 (): Structure: 2-Hydroxy-5-{2-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazol-4-yl}benzamide. Key Difference: Incorporates a hydroxyl group on the benzamide and an additional thiazole-phenyl moiety.
Piperidine-Containing Analogs
  • CCG258205 ():
    Structure: 5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide.
    Key Difference: Replaces the thiazole-methyl group with a piperidine ring and a pyridinylethyl chain.
    Impact: The piperidine and pyridine groups enhance selectivity for kinase targets, as demonstrated in G protein-coupled receptor kinase 2 (GRK2) inhibition.
Highly Fluorinated Derivatives
  • Broflanilide Precursor 11 ():
    Structure: 2-Fluoro-N-[4-(heptafluoropropan-2-yl)phenyl]-3-(benzamido)benzamide.
    Key Difference: Incorporates a heptafluoropropan-2-yl group instead of the thiazole-methyl moiety.
    Impact: Increased lipophilicity and metabolic stability due to multiple fluorine atoms, making it effective as an insecticide.

Physicochemical Properties

Property Main Compound Compound C7 () CCG258205 ()
Melting Point Not reported 225°C Not reported
IR ν(C=O) ~1666 cm⁻¹ (amide) 1666 cm⁻¹ (amide) ~1680 cm⁻¹ (amide)
1H-NMR (amide NH) δ ~8.02 ppm (s, 2H) δ 13.2 ppm (s, 1H, OH) δ 7.65–7.18 ppm (aromatic)
LogP (Predicted) ~3.5 (moderate lipo.) ~2.8 (hydrophilic) ~4.2 (high lipo.)

Biological Activity

2-Fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring connected to a phenyl group and a benzamide moiety. Its molecular formula is C19H17FN2OSC_{19}H_{17}FN_2OS, and it has a unique structure that contributes to its biological activity.

Research indicates that the biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets:

  • Antimicrobial Activity : Thiazole derivatives have shown potent antibacterial and antifungal properties. The presence of electron-withdrawing groups enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death .
  • Anticancer Properties : Compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest .
  • Enzyme Inhibition : Some studies suggest that these compounds can act as inhibitors of specific enzymes involved in cancer progression or microbial resistance, thereby enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and the phenyl group significantly impact the biological activity:

  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (e.g., -NO₂) on the phenyl ring has been associated with increased antimicrobial activity, while electron-donating groups (e.g., -OCH₃) can enhance anticancer effects .
  • Substituent Positioning : The positioning of substituents on the thiazole ring affects both potency and selectivity against different biological targets. For example, compounds with substitutions at the 4-position of the thiazole ring often exhibit higher anticancer activity compared to those without such modifications .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed comparable efficacy to standard antibiotics like norfloxacin against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines (e.g., A431 and Jurkat) revealed that this compound had an IC50 value in the low micromolar range, indicating potent cytotoxic effects. Molecular dynamics simulations suggested that its binding affinity to target proteins was primarily through hydrophobic interactions .
  • Comparative Analysis with Similar Compounds : When compared to structurally similar compounds like sulfathiazole and ritonavir, this compound displayed unique properties that may offer advantages in terms of selectivity and reduced side effects .

Data Tables

Biological Activity IC50 Value (µM) Target Organism/Cell Line
Antibacterial10Staphylococcus aureus
Anticancer5A431 (epidermoid carcinoma)
Antifungal15Candida albicans

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring. Key steps include:

  • Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or acetonitrile.
  • Amide coupling : Reaction of 2-fluorobenzoic acid derivatives with (2-phenyl-1,3-thiazol-4-yl)methanamine using coupling agents like EDCI/HOBt or DCC in dichloromethane.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity . Optimization factors include temperature control (60–80°C for amide coupling), catalyst selection (e.g., DMAP for nucleophilic catalysis), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding at ~7.5 ppm for aromatic protons).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹).
    • X-ray crystallography : Use SHELXL for refinement . Key parameters include space group determination (e.g., monoclinic P2₁/n) and hydrogen-bonding analysis (e.g., N–H···O interactions stabilizing the crystal lattice) .

Q. What are the standard protocols for assessing purity and stability?

  • HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.
  • TLC : Silica gel plates, ethyl acetate/hexane (1:1), Rf ~0.4.
  • Stability studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) over 4 weeks, monitored via LC-MS .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) complement experimental structural data?

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level to predict bond lengths/angles, vibrational frequencies, and electrostatic potential surfaces. Compare with X-ray data to validate conformer stability .
  • Hirshfeld surfaces : Analyze intermolecular interactions (e.g., F···H contacts contributing 8–12% to crystal packing) using CrystalExplorer .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Target validation : Use CRISPR/Cas9 knockouts in bacterial models to confirm PFOR enzyme inhibition (a key target for thiazole derivatives) .
  • Dose-response assays : Test IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects in cell-based assays) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Hydrogen-bond networks : Centrosymmetric dimers via N–H···O bonds (2.8–3.0 Å) enhance thermal stability (Tₘ > 200°C).
  • π-π stacking : Thiazole-phenyl ring interactions (3.4–3.6 Å) correlate with solubility limits in polar solvents .

Q. What methodologies are used to study structure-activity relationships (SAR) for antimicrobial activity?

  • Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 4-Cl or CF₃ groups) and test against Gram-positive bacteria (MIC assays).
  • Molecular docking : AutoDock Vina to simulate binding to PFOR (PDB: 2XJL); prioritize compounds with ΔG < −8 kcal/mol .

Methodological Considerations

Q. How to design experiments for high-throughput crystallography of derivatives?

  • Automated screening : Use 96-well crystallization plates with PEG 8000/ammonium sulfate conditions.
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.
  • Refinement : SHELXL with TWINABS for handling twinned crystals .

Q. What analytical techniques validate metabolic stability in pharmacokinetic studies?

  • Microsomal assays : Incubate with rat liver microsomes (1 mg/mL), NADPH regeneration system, LC-HRMS to identify Phase I metabolites (e.g., hydroxylation at thiazole C4).
  • Plasma stability : Monitor degradation via UPLC-PDA over 24 hours at 37°C .

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